N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O3S/c16-9-1-3-10(4-2-9)18-12(23)8-25-15-19-13-11(14(24)20-15)7-17-21(13)5-6-22/h1-4,7,22H,5-6,8H2,(H,18,23)(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGJDIMWJCYTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multiple steps:
Formation of the Pyrazolopyrimidine Core: The initial step often involves the cyclization of appropriate precursors to form the pyrazolopyrimidine core. This can be achieved through the reaction of hydrazine derivatives with β-ketoesters under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by a hydroxyethyl moiety.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.
Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage, which can be achieved by reacting the intermediate with thioacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazolopyrimidine core, potentially converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Cl₂, Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Preliminary studies may explore its use as a therapeutic agent for various diseases, including cancer, due to its potential to interact with specific molecular targets.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core is known to mimic purine bases, potentially allowing the compound to inhibit enzymes like kinases or phosphodiesterases. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxyethyl group could participate in hydrogen bonding with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazolo-pyrimidine derivatives with modifications tailored for specific biological or physicochemical properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Core Modifications :
- Replacement of the pyrazolo-pyrimidine core with thiazolo[4,5-d]pyrimidine (as in ) increases metabolic stability but reduces solubility due to hydrophobic thiazole rings .
- Hybridization with chromen-4-one () introduces planar aromatic systems, enhancing π-π stacking interactions with kinase ATP-binding pockets .
Substituent Effects :
- The 2-hydroxyethyl group in the target compound improves aqueous solubility compared to analogs with morpholinylethoxy or piperidinyl groups (e.g., ) .
- Fluorine substituents (4-fluorophenyl vs. 3-fluoro-4-isopropoxyphenyl in ) influence lipophilicity and binding affinity. Fluorine’s electron-withdrawing effect enhances hydrogen-bond acceptor strength .
Spectroscopic Differentiation :
- NMR studies () reveal that substituent-induced chemical shift changes occur predominantly in regions A (positions 39–44) and B (positions 29–36), suggesting localized electronic perturbations. For example, the thioacetamide linker in the target compound causes downfield shifts in region A compared to chromene-containing analogs .
Biological Activity :
- The target compound exhibits moderate kinase inhibition (IC₅₀ ~150 nM), outperforming thiazolo-pyrimidine analogs (IC₅₀ >500 nM) but underperforming relative to pyrrolo-pyridazine hybrids (IC₅₀ ~20 nM) .
Biological Activity
N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group is noteworthy, as fluorinated compounds often exhibit enhanced pharmacological properties due to increased lipophilicity and metabolic stability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines demonstrate significant cytotoxicity against various cancer cell lines. For example, compounds similar to this compound exhibited IC50 values ranging from 18 to 30 µM against NCI-H226 and NPC-TW01 cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-fluorophenyl)... | NCI-H226 | 18 |
| N-(4-fluorophenyl)... | NPC-TW01 | 30 |
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Apoptosis Induction : Studies indicate that related compounds induce apoptosis in cancer cells through mitochondrial pathways .
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit various kinases involved in cancer progression. It has shown interactions with CDK5 and glycogen synthase kinase 3 beta (GSK3β), which are critical in cell cycle regulation and apoptosis .
- Autophagy Modulation : Some derivatives have been reported to induce autophagy in cancer cells without triggering apoptosis, suggesting a dual mechanism of action .
Study 1: Antitumor Activity Evaluation
In a recent study by Fan et al., several pyrazole derivatives were synthesized and screened for their antitumor activity against A549 cell lines. Among these, compounds exhibiting structural similarities to this compound showed significant growth inhibition and induced autophagy at IC50 values lower than previously reported standards .
Study 2: Kinase Interaction Analysis
A comprehensive analysis conducted by Huang et al. focused on the interaction of pyrazolo[3,4-d]pyrimidine derivatives with various kinases. The study demonstrated that certain modifications to the compound's structure could enhance selectivity towards specific kinases implicated in tumorigenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
